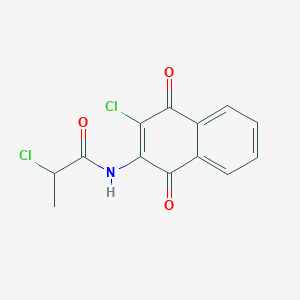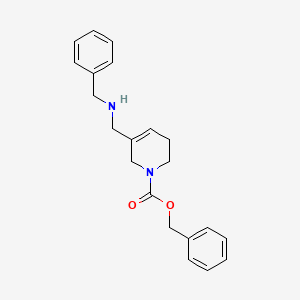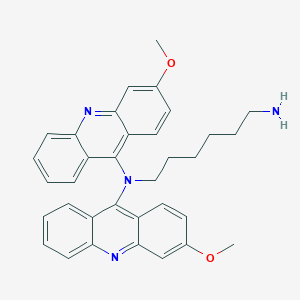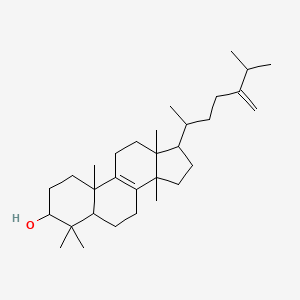![molecular formula C13H14ClNO B12298513 2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one](/img/structure/B12298513.png)
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one is a heterocyclic compound with a complex structure. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of quinolin-5-amine with methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate and aromatic aldehydes or cyclohex-3-ene-1-carbaldehyde . The reactions are usually carried out in butan-1-ol, characterized by high regioselectivity but low stereoselectivity, resulting in mixtures of cis- and trans-isomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学的研究の応用
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .
類似化合物との比較
Similar Compounds
9-Hydroxyhexahydrocannabinol: A semi-synthetic derivative of tetrahydrocannabinol with similar structural features.
7,8,9,10-tetrahydrobenzo[a]pyrene: Known for its mutagenic and tumorigenic properties.
Uniqueness
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one is unique due to its specific structural features and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C13H14ClNO |
|---|---|
分子量 |
235.71 g/mol |
IUPAC名 |
2-chloro-6,7,8,9,9a,10-hexahydro-5aH-benzo[g]quinolin-5-one |
InChI |
InChI=1S/C13H14ClNO/c14-12-6-5-10-11(15-12)7-8-3-1-2-4-9(8)13(10)16/h5-6,8-9H,1-4,7H2 |
InChIキー |
OXMLVKLBQZMVHQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)CC3=C(C2=O)C=CC(=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide](/img/structure/B12298436.png)

![(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12298440.png)
![(4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12298455.png)


![[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B12298474.png)


![2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B12298492.png)
![3,6-Dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one](/img/structure/B12298493.png)



